2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine
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Overview
Description
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound featuring two imidazole rings. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine typically involves multi-step reactions starting from simpler imidazole derivatives. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, such as the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods . These methods involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole rings.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of metal catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
Scientific Research Applications
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride
- (1S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
- 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives
Uniqueness
2-(2-(4-(1H-imidazol-2-yl)butyl)-3H-imidazol-4-yl)ethanamine is unique due to its dual imidazole rings, which confer distinct chemical properties and reactivity. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
106927-15-5 |
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Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[2-[4-(1H-imidazol-2-yl)butyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H19N5/c13-6-5-10-9-16-12(17-10)4-2-1-3-11-14-7-8-15-11/h7-9H,1-6,13H2,(H,14,15)(H,16,17) |
InChI Key |
NASSGIHCKGUSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCCC2=NC=C(N2)CCN |
Origin of Product |
United States |
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